6-Bromo-5,8-dimethoxynaphthalen-1-ol
Description
6-Bromo-5,8-dimethoxynaphthalen-1-ol is a substituted naphthol derivative featuring a hydroxyl group at position 1, bromine at position 6, and methoxy groups at positions 5 and 8.
Properties
CAS No. |
264881-47-2 |
|---|---|
Molecular Formula |
C12H11BrO3 |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
6-bromo-5,8-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C12H11BrO3/c1-15-10-6-8(13)12(16-2)7-4-3-5-9(14)11(7)10/h3-6,14H,1-2H3 |
InChI Key |
OKHFXWQMVQAXPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=CC=C2)O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,8-dimethoxynaphthalen-1-ol typically involves the bromination of 5,8-dimethoxynaphthalen-1-ol. One common method is the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5,8-dimethoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 5,8-dimethoxynaphthalen-1-ol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 5,8-dimethoxynaphthalen-1-ol.
Substitution: Formation of various substituted naphthalenols depending on the nucleophile used.
Scientific Research Applications
6-Bromo-5,8-dimethoxynaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5,8-dimethoxynaphthalen-1-ol involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogues
The following table summarizes key differences between 6-bromo-5,8-dimethoxynaphthalen-1-ol and related compounds:
Research Findings and Trends
Synthetic Challenges : Bromination selectivity in polymethoxy naphthols is highly position-dependent. For example, 2-bromo isomers are more accessible than 6-bromo derivatives due to directing effects of methoxy groups .
Biological Relevance : Brominated naphthols with methoxy substituents show promise in medicinal chemistry, particularly in kinase inhibition. Positional isomerism significantly impacts target binding and potency .
Analytical Characterization : HRMS and NMR data (e.g., <sup>1</sup>H NMR chemical shifts for methoxy protons at δ 3.8–4.0 ppm) are critical for distinguishing isomers .
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